molecular formula C28H26BClFNO3S B13102997 10-Chloro-6-(5-cyclopropylthiophen-2-yl)-1-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-benzo[5,6][1,3]oxazino[3,4-a]indole

10-Chloro-6-(5-cyclopropylthiophen-2-yl)-1-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-benzo[5,6][1,3]oxazino[3,4-a]indole

Cat. No.: B13102997
M. Wt: 521.8 g/mol
InChI Key: BTNCGQLKZJQRMU-UHFFFAOYSA-N
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Description

10-Chloro-6-(5-cyclopropylthiophen-2-yl)-1-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-benzo[5,6][1,3]oxazino[3,4-a]indole is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that includes a chloro, fluoro, and cyclopropylthiophenyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Chloro-6-(5-cyclopropylthiophen-2-yl)-1-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-benzo[5,6][1,3]oxazino[3,4-a]indole typically involves multiple steps:

    Formation of the benzo[5,6][1,3]oxazino[3,4-a]indole core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the chloro and fluoro groups: Halogenation reactions using reagents such as chlorine and fluorine sources.

    Attachment of the cyclopropylthiophenyl group: This step may involve cross-coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts.

    Incorporation of the dioxaborolan group: This can be done through borylation reactions using boronic acid derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions may convert the compound into its corresponding reduced forms.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of suitable catalysts.

Major Products

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of dehalogenated or hydrogenated products.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chloro or fluoro groups.

Scientific Research Applications

10-Chloro-6-(5-cyclopropylthiophen-2-yl)-1-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-benzo[5,6][1,3]oxazino[3,4-a]indole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 10-Chloro-6-(5-cyclopropylthiophen-2-yl)-1-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-benzo[5,6][1,3]oxazino[3,4-a]indole
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C28H26BClFNO3S

Molecular Weight

521.8 g/mol

IUPAC Name

10-chloro-6-(5-cyclopropylthiophen-2-yl)-1-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-indolo[1,2-c][1,3]benzoxazine

InChI

InChI=1S/C28H26BClFNO3S/c1-27(2)28(3,4)35-29(34-27)17-13-19(31)25-21-12-16-11-18(30)7-8-20(16)32(21)26(33-22(25)14-17)24-10-9-23(36-24)15-5-6-15/h7-15,26H,5-6H2,1-4H3

InChI Key

BTNCGQLKZJQRMU-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C4=CC5=C(N4C(O3)C6=CC=C(S6)C7CC7)C=CC(=C5)Cl)C(=C2)F

Origin of Product

United States

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